2-Bromo-5-fluoroaniline hydrochloride
Description
Strategic Importance of Aniline (B41778) Derivatives in Chemical Synthesis
Aniline and its derivatives are fundamental starting materials in numerous industrial sectors. colab.wsresearchgate.net They are indispensable precursors in the manufacturing of polymers, rubber additives, agrochemicals, and dyes. sci-hub.seresearchgate.net In the pharmaceutical industry, the aniline scaffold is a common structural motif found in a variety of therapeutic agents, including analgesics and antihistamines. sci-hub.seresearchgate.net The strategic importance of these compounds lies in their capacity to be readily converted into more complex structures. colab.wssci-hub.se The amino group can be easily modified or can direct the substitution of other groups onto the aromatic ring, making aniline derivatives highly valuable intermediates in multi-step syntheses. acs.org
Impact of Halogenation on the Reactivity and Selectivity of Aromatic Systems
The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, significantly alters the ring's electronic properties and, consequently, its reactivity. numberanalytics.com Halogenation is a classic example of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com However, halogens themselves are typically not electrophilic enough to react with an aromatic ring without the presence of a Lewis acid catalyst to activate them. libretexts.orglibretexts.org
Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (due to their high electronegativity) and electron-donating through resonance (due to their lone pairs of electrons). quora.com The inductive effect is generally stronger, which deactivates the aromatic ring, making it less reactive towards electrophiles compared to unsubstituted benzene (B151609). quora.com Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen. This directing effect is crucial for controlling the regioselectivity of subsequent reactions. The reactivity of halogens in these reactions decreases down the group: F > Cl > Br > I. numberanalytics.com
Position of 2-Bromo-5-fluoroaniline (B94856) Hydrochloride as a Core Research Compound
Within the family of halogenated anilines, 2-Bromo-5-fluoroaniline hydrochloride holds a significant position as a specialized research chemical and synthetic intermediate. The hydrochloride salt form is common for anilines, often enhancing stability and ease of handling. The parent compound, 2-bromo-5-fluoroaniline, is noted for its role as an intermediate in the synthesis of complex molecules, including potential antitumor drugs. chemicalbook.com For instance, it is a precursor for certain benzothiazoles that are investigated for their targeted anticancer activity. chemicalbook.com The specific arrangement of the bromo and fluoro substituents on the aniline ring provides a unique pattern of reactivity and allows for selective, stepwise functionalization, making it a valuable tool for medicinal chemists and researchers in organic synthesis. sigmaaldrich.com
Properties of 2-Bromo-5-fluoroaniline
The following table summarizes key physical and chemical properties of the free base, 2-Bromo-5-fluoroaniline.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFN | chemicalbook.comnih.gov |
| Molecular Weight | 190.01 g/mol | chemicalbook.comnih.gov |
| CAS Number | 1003-99-2 | sigmaaldrich.comchemicalbook.com |
| Melting Point | 43-47 °C | chemicalbook.comsigmaaldrich.com |
| Appearance | Off-white to brownish-yellow solid | chemicalbook.com |
Synthesis and Research Applications
The primary synthesis route to 2-bromo-5-fluoroaniline involves the reduction of the corresponding nitro compound, 2-bromo-5-fluoronitrobenzene. chemicalbook.com This reduction can be achieved using various methods, including catalytic hydrogenation with agents like Raney nickel or chemical reduction with reagents such as iron powder in acetic acid. chemicalbook.comchemicalbook.com
Research applications of 2-bromo-5-fluoroaniline are centered on its use as a building block. Its structure allows for diverse chemical modifications. It has been utilized in the synthesis of:
Ortho-bromothiobenzanilides, which are precursors to other complex heterocyclic systems. sigmaaldrich.com
Isotopically labeled compounds like 2-bromo-5-fluorobenzo[¹⁴C]nitrile. sigmaaldrich.com
Biologically active molecules such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole derivatives. sigmaaldrich.com
The presence of two different halogens (bromine and fluorine) offers chemists the ability to perform selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-fluorine bond under many catalytic conditions. This differential reactivity is a key feature that makes this compound a valuable and versatile intermediate in the design and synthesis of novel functional molecules.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bromo-5-fluoroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSBQAGQAGDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Fluoroaniline
Established Synthetic Routes
Established methods for synthesizing 2-bromo-5-fluoroaniline (B94856) often involve foundational organic reactions, including the direct bromination of a suitable precursor or sequential reactions on a substituted benzene (B151609) ring to build the desired molecule.
The direct bromination of a fluoroaniline (B8554772) precursor, such as 3-fluoroaniline, presents a theoretical route to 2-bromo-5-fluoroaniline. In electrophilic aromatic substitution, the amino group (-NH₂) is a potent activating, ortho-para director, while the fluorine atom is a deactivating, ortho-para director. When brominating 3-fluoroaniline, the incoming bromine electrophile would be directed to positions ortho and para to the amino group. This leads to a mixture of isomers, primarily 4-bromo-3-fluoroaniline (B116652) and 6-bromo-3-fluoroaniline, with the potential formation of 2-bromo-3-fluoroaniline (B56032) as well.
Controlling this reaction to selectively produce the 2-bromo-5-fluoroaniline isomer is exceptionally challenging due to the powerful activating nature of the amine, which can also lead to polybrominated products. Research into the direct, regioselective halogenation of unprotected anilines using reagents like copper(II) halides in ionic liquids shows promise for controlling the position of halogenation, but these methods often favor the para-product. beilstein-journals.org Because of these regioselectivity challenges, direct bromination is often eschewed in favor of more controllable multi-step syntheses for producing a specific isomer like 2-bromo-5-fluoroaniline.
To overcome the challenges of regioselectivity, multi-step syntheses are commonly employed. These routes start with more readily available substituted anilines and use a sequence of reactions to precisely install the required functional groups at the correct positions.
A well-documented pathway begins with 4-fluoroaniline (B128567) and involves a sequence of protection, nitration, and substitution reactions. google.com This method is designed to control the placement of substituents on the aromatic ring.
The key steps are:
Acylation: The amino group of 4-fluoroaniline is protected, for instance by reacting it with acetic anhydride (B1165640) to form 4-fluoroacetanilide (B1213217). This step is crucial as it moderates the activating effect of the amine and provides steric hindrance, which helps direct the next substitution. google.com
Nitration: The 4-fluoroacetanilide undergoes nitration using a mixture of concentrated sulfuric acid and fuming nitric acid. The acetamido group directs the incoming nitro group primarily to the ortho position, yielding 2-nitro-4-fluoroacetanilide. google.com
Bromination/Substitution: A subsequent reaction sequence involving sodium nitrite (B80452) under acidic conditions in the presence of a brominating agent is used to replace the original amino functionality with a bromine atom, leading to the intermediate 2-bromo-5-fluoronitrobenzene. google.com
Reduction: The final step is the reduction of the nitro group to an amine, yielding the target molecule, 2-bromo-5-fluoroaniline. google.com
This sequence is summarized in the table below.
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
| 1 | 4-Fluoroaniline | Acetic Anhydride | 4-Fluoroacetanilide | Protect amine; direct nitration |
| 2 | 4-Fluoroacetanilide | H₂SO₄, HNO₃ | 2-Nitro-4-fluoroacetanilide | Introduce nitro group at specific position |
| 3 | 2-Nitro-4-fluoroacetanilide | NaNO₂, Brominating Agent | 2-Bromo-5-fluoronitrobenzene | Replace amino-derived group with bromine |
| 4 | 2-Bromo-5-fluoronitrobenzene | Reducing Agent | 2-Bromo-5-fluoroaniline | Form final amino group |
Table based on the synthetic route described in patent CN112110824A. google.com
The final step in many synthetic routes to 2-bromo-5-fluoroaniline is the reduction of the nitro group of a 2-bromo-5-fluoronitrobenzene intermediate. google.comchemicalbook.com This transformation is a common and efficient method for introducing an aniline (B41778) functionality. Various reducing systems can be employed for this purpose, with the choice of reagents affecting reaction conditions and yield.
Commonly used methods include:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. A described process uses W-4 type Raney nickel in methanol (B129727), with a bromine inhibitor added to prevent cleavage of the carbon-bromine bond. chemicalbook.com
Metal-Acid Reduction: A classic method for nitro group reduction involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. One documented procedure utilizes iron powder in a mixture of acetic acid and ethanol, which is heated to reflux to achieve the reduction. chemicalbook.com
The table below details findings from different reduction methodologies.
| Starting Material | Reagents/Catalyst | Solvent | Conditions | Yield |
| 2-Bromo-5-fluoronitrobenzene | Iron Powder, Acetic Acid | Ethanol | Reflux for 2 hours | Quantitative |
| 2-Bromo-5-fluoronitrobenzene | W-4 Raney Nickel, Hydrogen | Methanol | 45°C, 1.0 MPa pressure | 87% |
Table compiled from data found in chemical literature. chemicalbook.com
Multi-step Syntheses from Substituted Aniline Derivatives
Optimized and High-Efficiency Synthetic Approaches
Continuous efforts in chemical process development aim to enhance the efficiency, safety, and cost-effectiveness of producing 2-bromo-5-fluoroaniline, with a significant focus on controlling the reaction's regioselectivity.
By first protecting the highly activating amino group as an acetamide, the subsequent electrophilic nitration is precisely directed to the position ortho to the acetamido group. Without this protecting/directing group, nitration would be less selective. This strategic use of a directing group ensures the formation of the correct 2-nitro-4-fluoroacetanilide intermediate, which is essential for obtaining the final 2-bromo-5-fluoroaniline structure after subsequent transformation and reduction. This method is highlighted as a way to prepare the target compound with high yield and purity, circumventing the poor regioselectivity of direct halogenation. google.com
Strategies for High Purity and Yield Product Generation
Achieving high purity and yield is paramount in the synthesis of 2-bromo-5-fluoroaniline. Research and patent literature describe several effective strategies, primarily centered around two main synthetic pathways: the reduction of 2-bromo-5-fluoronitrobenzene and a multi-step synthesis originating from 4-fluoroaniline.
One prevalent method is the reduction of 2-bromo-5-fluoronitrobenzene. A common approach involves using iron powder in an acidic medium, such as acetic acid mixed with ethanol. chemicalbook.com In this process, a solution of 1-bromo-4-fluoro-2-nitrobenzene (B1271562) is treated with iron powder and refluxed for a couple of hours. chemicalbook.com Following the reaction, the product is worked up by partitioning between an aqueous sodium hydroxide (B78521) solution and an organic solvent like diethyl ether. This method can result in a quantitative yield of 2-bromo-5-fluoroaniline, which is often pure enough for subsequent synthetic steps without extensive purification. chemicalbook.com
Another highly efficient reduction method employs catalytic hydrogenation. This process involves reacting 2-bromo-5-fluoronitrobenzene with hydrogen gas in the presence of a catalyst, such as W-4 type Raney nickel. chemicalbook.comchemicalbook.com The reaction is typically carried out in a solvent like methanol and may include a bromine inhibitor to prevent dehalogenation. chemicalbook.comchemicalbook.com After the reaction is complete, the catalyst is filtered off, and the product is isolated by distilling the solvent and crystallizing the product from a solvent like n-hexane. chemicalbook.comchemicalbook.com This catalytic route is noted for producing a high-purity product. chemicalbook.com
A different synthetic strategy starts with 4-fluoroaniline. google.com This multi-step process includes:
Acylation: 4-fluoroaniline is reacted with an acylating agent, such as acetic anhydride, to protect the amino group, forming 4-fluoroacetanilide. google.com
Nitration: The 4-fluoroacetanilide undergoes nitration using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 2-nitro-4-fluoroacetanilide. google.com
Bromination: The acetamido group is replaced with bromine, and the nitro group is reduced in subsequent steps to generate 2-bromo-5-fluoronitrobenzene. google.com
Reduction: The final step involves the reduction of the nitro group to an amino group, yielding the target compound, 2-bromo-5-fluoroaniline. google.com
This pathway is advantageous as it starts from readily available materials and allows for the controlled introduction of the bromo and fluoro substituents, leading to high-purity products. google.com The final product is often isolated as an off-white to brownish-yellow solid after crystallization. chemicalbook.comchemicalbook.com The formation of the hydrochloride salt, if required, would typically be the final step, achieved by treating the synthesized aniline with hydrochloric acid.
Interactive Data Table: Comparison of Synthetic Routes for 2-Bromo-5-fluoroaniline
| Feature | Reduction of 2-Bromo-5-fluoronitrobenzene | Multi-step Synthesis from 4-fluoroaniline |
|---|---|---|
| Starting Material | 2-Bromo-5-fluoronitrobenzene | 4-Fluoroaniline |
| Key Reagents | Iron powder, Acetic Acid, Ethanol OR Raney Nickel, H₂ | Acetic anhydride, H₂SO₄, HNO₃, Brominating agent, Reducing agent |
| Number of Steps | 1 | Multiple |
| Reported Yield | Quantitative chemicalbook.com | High google.com |
| Purity | High, often sufficient for next step without further purification chemicalbook.com | High google.com |
| Key Advantages | Direct conversion, high yield | Use of readily available starting materials, controlled synthesis google.com |
Considerations for Industrial-Scale Production and Process Efficiency
The multi-step synthesis starting from 4-fluoroaniline is considered advantageous for industrial production due to the use of readily available and less expensive raw materials. google.com The operational steps are described as simple, which contributes to process efficiency and scalability. google.com
The catalytic hydrogenation route using Raney nickel is also well-suited for industrial applications. chemicalbook.comchemicalbook.com This method offers high product purity and yield. For industrial efficiency, the process involves a straightforward work-up procedure including filtration of the catalyst, distillation of the solvent, and crystallization of the product. chemicalbook.comchemicalbook.com The use of a catalyst is often more efficient and generates less waste compared to stoichiometric reducing agents.
Process optimization for industrial production focuses on several key aspects:
Reaction Conditions: Temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize the formation of impurities.
Solvent and Reagent Selection: Solvents are chosen based on their ability to dissolve reactants, facilitate the reaction, and be easily removed and potentially recycled. The choice of reagents impacts cost, safety, and waste generation.
Work-up and Purification: Efficient and scalable purification methods, such as crystallization, are employed to achieve the desired product purity. chemicalbook.comchemicalbook.com The process of cooling the organic phase to precipitate the product, followed by filtration, is a common and scalable technique. chemicalbook.com
Interactive Data Table: Industrial Production Considerations
| Consideration | Catalytic Hydrogenation | Multi-step Synthesis |
|---|---|---|
| Raw Material Availability | Requires 2-bromo-5-fluoronitrobenzene | Starts from common 4-fluoroaniline google.com |
| Process Simplicity | Relatively simple one-step reduction chemicalbook.comchemicalbook.com | Multiple steps involved google.com |
| Waste Generation | Catalyst can be filtered and potentially reused; solvent can be recycled | Involves multiple reagents and potential for more waste streams |
| Scalability | Well-established for industrial scale | Described as suitable for industrial production google.com |
| Product Isolation | Crystallization from n-hexane chemicalbook.comchemicalbook.com | Standard work-up and crystallization google.com |
Application of Sustainable Chemistry Principles in Synthesis
The principles of sustainable or "green" chemistry are increasingly important in chemical manufacturing to reduce environmental impact and enhance safety. While specific studies on the green synthesis of 2-bromo-5-fluoroaniline are not extensively detailed in the provided results, the described industrial methods incorporate some sustainable practices.
One key aspect is the use of catalytic reduction instead of stoichiometric reducing agents like iron powder. Catalytic hydrogenation, using catalysts like Raney nickel, aligns with green chemistry principles by:
Increasing Atom Economy: Catalysts are used in small amounts and can, in principle, be recycled and reused, leading to less waste compared to stoichiometric reagents that are consumed in the reaction.
Reducing Waste: The primary byproduct of catalytic hydrogenation is water, which is environmentally benign. In contrast, the use of iron powder generates iron oxide sludge, which requires disposal.
The development of more environmentally friendly and safer synthetic processes is a continuous goal in chemical synthesis. eurekalert.org For instance, innovations in other areas of chemical synthesis, such as the development of low-cost and eco-friendly processes that produce only non-toxic salts as by-products, highlight the direction of future research. eurekalert.org The ideal synthetic route would minimize the use of hazardous substances, reduce energy consumption, and utilize renewable resources where possible.
For the synthesis of halogenated anilines, future research in sustainable chemistry could focus on:
Developing more efficient and recyclable catalysts for hydrogenation.
Exploring the use of greener solvents, such as water or bio-derived solvents, to replace more hazardous organic solvents.
Improving reaction conditions to reduce energy consumption, for example, by using catalysts that are active at lower temperatures and pressures.
The drive towards greener chemical manufacturing suggests that future synthetic routes for compounds like 2-bromo-5-fluoroaniline will continue to evolve to be more sustainable and environmentally responsible. chemimpex.comeurekalert.org
Mechanistic Investigations and Reaction Chemistry of 2 Bromo 5 Fluoroaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. byjus.com The outcome of such reactions on a substituted benzene, like 2-bromo-5-fluoroaniline (B94856), is determined by the nature of the existing substituents.
The regioselectivity of EAS reactions on 2-bromo-5-fluoroaniline is a result of the combined directing effects of the amino, bromo, and fluoro groups. Substituents on a benzene ring can be categorized as activating or deactivating and as ortho-, para-, or meta-directing. youtube.com
Amino Group (-NH₂): This group is strongly activating and ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.comallen.in This significantly increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. byjus.com
In 2-bromo-5-fluoroaniline, the powerful activating effect of the amino group at C1 dominates the directing effects of the halogens. The -NH₂ group directs incoming electrophiles to its ortho (C6) and para (C4) positions. The other ortho position (C2) is already occupied by the bromine atom. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. While the deactivating nature of the halogens may slow the reaction rate compared to aniline (B41778) itself, the regiochemical outcome is primarily controlled by the amine. allen.in
| Substituent | Position | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -NH₂ | C1 | Strongly Activating | Ortho, Para |
| -Br | C2 | Deactivating | Ortho, Para |
| -F | C5 | Deactivating | Ortho, Para |
The distribution of products between the two possible sites of electrophilic attack (C4 and C6) can be influenced by reaction conditions, illustrating the principles of kinetic versus thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Control: This regime, typically favored by lower temperatures and shorter reaction times, yields the product that is formed fastest (i.e., via the lowest activation energy pathway). jackwestin.comlibretexts.org
Thermodynamic Control: This regime, favored by higher temperatures and longer reaction times, allows the reaction to reach equilibrium, resulting in the most stable product being the major isomer. openstax.orglibretexts.org
For the electrophilic substitution of 2-bromo-5-fluoroaniline, the two primary products would be substitution at C4 (para to -NH₂) and C6 (ortho to -NH₂).
Para-Substitution (C4): The electrophile adds to the position para to the amino group. This position is generally less sterically hindered.
Ortho-Substitution (C6): The electrophile adds to the position ortho to the amino group and adjacent to the fluorine atom. This site is sterically more crowded due to the proximity of two substituents.
Due to lower steric hindrance, the transition state leading to the C4-substituted product is often lower in energy, making it both the kinetic and thermodynamic product in many cases. The para isomer is typically more stable than the ortho isomer because of the greater distance between the substituents, which minimizes steric repulsion. Thus, under conditions of thermodynamic control, the C4-substituted product is expected to predominate. openstax.org
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is fundamentally different from EAS and requires specific features on the aromatic ring.
For an NAS reaction to proceed via the common addition-elimination (SNAr) mechanism, the aromatic ring must be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to a good leaving group (like a halogen). youtube.com
2-Bromo-5-fluoroaniline is not well-suited for SNAr reactions. The amino group is a strong electron-donating group, which enriches the ring with electron density and thus deactivates it towards nucleophilic attack. While both bromine and fluorine can act as leaving groups, the ring lacks the necessary strong electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com
An alternative pathway for NAS is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism is favored by the absence of electron-withdrawing groups and the use of a very strong base, such as sodium amide (NaNH₂). youtube.com In principle, treatment of 2-bromo-5-fluoroaniline with a strong base could lead to the elimination of HBr or HF to form a fluorinated benzyne, which would then be rapidly attacked by a nucleophile. However, specific documented examples of this reaction for this particular compound are not prevalent in the literature.
Transformations of the Amine Functional Group
The amine group is a versatile functional handle that can undergo numerous transformations to yield a wide array of derivatives.
Aromatic amines are generally sensitive to oxidizing agents. The -NH₂ group in 2-bromo-5-fluoroaniline can be oxidized, and the reaction products depend heavily on the oxidant used and the reaction conditions. Strong oxidation can lead to the formation of complex, often polymeric, colored materials similar to aniline black. Milder oxidation could potentially yield products like the corresponding nitroso (-NO) or nitro (-NO₂) compounds, though controlling the reaction to obtain a single product can be challenging. Direct nitration of anilines using concentrated nitric and sulfuric acids is often complicated by competing oxidation of the reactive ring. byjus.comallen.in
While the amine group itself is in a reduced state, the title compound is frequently synthesized via the reduction of a precursor. The most common synthetic route to 2-bromo-5-fluoroaniline is the reduction of 2-bromo-5-fluoronitrobenzene. chemicalbook.com This transformation highlights the chemical accessibility of the compound.
| Precursor | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| 2-bromo-5-fluoronitrobenzene | Iron powder, HOAc/EtOH, reflux | Quantitative | chemicalbook.com |
| 2-bromo-5-fluoronitrobenzene | W-4 Raney Nickel, H₂, Methanol (B129727), 45°C, 1.0 MPa | 80-87% | google.com |
Beyond its synthesis, the amine group of 2-bromo-5-fluoroaniline can be used to create various derivatives through several key reactions:
Acylation: The amine can react with acylating agents like acetic anhydride (B1165640) to form the corresponding amide, N-(2-bromo-5-fluorophenyl)acetamide. This reaction is often employed to protect the amine group and to moderate its activating effect during subsequent reactions like electrophilic substitution. allen.ingoogle.com
Diazotization: Treatment of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts the -NH₂ group into a diazonium salt (-N₂⁺). This diazonium intermediate is highly valuable as it can be replaced by a wide range of substituents (e.g., -OH, -CN, -I, -H) through reactions like the Sandmeyer reaction, providing access to a diverse set of substituted aromatic compounds that would be difficult to prepare directly.
Cross-Coupling Reactions for C-C and C-N Bond Formation
The bromine atom at the C2 position of 2-bromo-5-fluoroaniline is particularly amenable to participating in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures. These reactions are fundamental in creating biaryl and N-aryl scaffolds, which are prevalent in many biologically active compounds.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp2-hybridized centers. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide. nih.govresearchgate.net
In a notable application, 2-bromo-5-fluoroaniline has been successfully employed as the aryl halide partner in a Suzuki-Miyaura coupling reaction with 4-tolylboronic acid to synthesize 4-fluoro-4'-methyl-[1,1'-biphenyl]-2-amine. nih.govresearchgate.net The reaction proceeds efficiently under standard palladium catalysis, demonstrating the utility of 2-bromo-5-fluoroaniline as a building block for substituted biaryl amines. nih.govresearchgate.net These structures are of significant interest in medicinal chemistry, for instance, in the development of agonists for the free fatty acid receptor 4 (FFAR4), a target for type 2 diabetes treatment. nih.govresearchgate.net
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoroaniline with 4-Tolylboronic Acid nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Temperature | Time | Yield | Product |
|---|---|---|---|---|---|---|---|---|
| 2-Bromo-5-fluoroaniline | 4-Tolylboronic acid | Pd(PPh₃)₄ | 1N Na₂CO₃ (aq) | Toluene/Ethanol | 80 °C | 12 h | 71% | 4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-amine |
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. google.comgoogle.com This reaction is instrumental in synthesizing aryl amines from aryl halides. 2-Bromo-5-fluoroaniline can serve as a substrate in reactions analogous to the Buchwald-Hartwig amination, where it couples with various amines or related nitrogen nucleophiles. google.comgoogle.com
This strategy is frequently cited in patent literature for the construction of complex heterocyclic systems for medicinal applications. For example, 2-bromo-5-fluoroaniline is listed as a starting material in Buchwald-Hartwig reactions for synthesizing spiro compounds designed as modulators of cellular pathways. google.com Similarly, it is a reactant in the synthesis of hydropyrazino[1,2-d] diazepine (B8756704) compounds intended for the treatment of autoimmune diseases. google.com These reactions highlight the importance of the C-N bond-forming capabilities of this substrate in drug discovery.
Table 2: Exemplary Buchwald-Hartwig Type Reactions Involving 2-Bromo-5-fluoroaniline google.comgoogle.com
| Reactant 1 | Coupling Partner Type | Catalyst System (Typical) | Base (Typical) | Application Context |
|---|---|---|---|---|
| 2-Bromo-5-fluoroaniline | Amine (e.g., in compound of formula (X)) | Palladium Catalyst + Ligand | Sodium tert-butoxide, etc. | Synthesis of hydropyrazino[1,2-d] diazepine derivatives |
| 2-Bromo-5-fluoroaniline | Azetidine derivatives | Palladium Catalyst + Ligand | Not specified | Synthesis of spiro(isobenzofuranazetidine) derivatives |
Derivatization and Functionalization Strategies
Beyond cross-coupling reactions at the bromine site, 2-bromo-5-fluoroaniline undergoes a variety of other transformations, leveraging the reactivity of both the aromatic ring and the amino group. These derivatizations are crucial for elaborating the molecular scaffold into more complex target structures.
One common strategy is the derivatization of the amino group. It can be readily acylated, for instance, to form N-(2-bromo-5-fluorophenyl)acetamide. This transformation is often used as a protecting step or to introduce a new functional moiety. The amino group can also participate in reductive amination. A patented process describes the reaction of 2-bromo-5-fluoroaniline with thietan-3-one (B1315229) in the presence of sodium triacetoxyborohydride (B8407120) to yield N-(thietan-3-yl) substituted aniline derivatives, which are intermediates for Myt1 kinase inhibitors. google.com Another functionalization involves reacting the aniline with an isothiocyanate to form a thiourea, a key step in the synthesis of KRas G12C inhibitors. google.com
The amino group can also be converted into other functionalities. For instance, it can undergo diazotization upon treatment with sodium nitrite (B80452) in the presence of a strong acid. googleapis.com The resulting diazonium salt is a versatile intermediate that can be subjected to various subsequent reactions.
Furthermore, the entire molecule can be used as a building block for constructing heterocyclic systems. In a Skraup synthesis, 2-bromo-5-fluoroaniline is reacted with propane-1,2,3-triol (B13761041) (glycerol) in the presence of sulfuric acid and an oxidizing agent like sodium 3-nitrobenzenesulfonate to form 8-bromo-5-fluoroquinoline. google.comgoogleapis.com In a different approach, the bromine at the C2 position directs a regioselective sulfenylation reaction, which after hydrolysis and cyclization, leads to the formation of benzothiophene (B83047) derivatives. thieme-connect.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the properties of aniline (B41778) derivatives due to its favorable balance of accuracy and computational cost. rsc.org DFT methods are widely used to explore molecular geometries, vibrational frequencies, and electronic properties of halogenated anilines. rsc.orgresearchgate.net Studies on a range of halosubstituted anilines provide a robust framework for understanding the specific attributes of 2-bromo-5-fluoroaniline (B94856). researchgate.netdntb.gov.ua
DFT calculations are highly effective in predicting the electronic properties of substituted anilines and understanding the influence of substituents on the aromatic ring. The presence of both a bromine and a fluorine atom, along with the amino group, on the benzene (B151609) ring of 2-bromo-5-fluoroaniline leads to a complex interplay of electronic effects. Halogens are deactivating groups that enhance the delocalization of the nitrogen atom's lone-pair electrons. rsc.org This delocalization effect is generally predicted to be in the order of bromo- > chloro- > fluoroanilines. rsc.org
The positions of the substituents are crucial. For instance, in a related study on 2-bromo-6-chloro-4-fluoroaniline, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to optimize the molecular geometry and predict electronic characteristics. researchgate.net Such studies show that the introduction of halogen atoms and the NH2 group leads to a redistribution of electron density across the molecule. researchgate.net The protonation of the amino group in the hydrochloride salt would further draw electron density away from the aromatic ring, impacting its reactivity. The charge distribution in the molecule is a key determinant of its behavior, with different atoms carrying varying partial charges, which can be calculated using methods like Mulliken population analysis. researchgate.netbhu.ac.in
Table 1: Representative Calculated Electronic Properties for a Related Fluoroaniline (B8554772) Isomer (m-fluoroaniline)
| Property | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.65 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -4.60 |
| Energy Gap | Egap | 4.11 |
| Electronegativity | χ | 6.65 |
| Chemical Hardness | η | 2.05 |
Data derived from DFT calculations on a related isomer, m-fluoroaniline, to illustrate typical values for such compounds. chemrxiv.org
DFT is a powerful method for mapping out reaction pathways and identifying transition states, thereby elucidating reaction mechanisms. For substituted anilines, oxidation is a key reaction class that has been studied computationally. nih.gov Theoretical investigations into the oxidation of substituted anilines by oxidants like Ferrate(VI) have shown that the reaction often proceeds via a Hydrogen Atom Transfer (HAT) mechanism. nih.gov
In such a mechanism, the crucial first step is the formation of a substituted aniline radical. nih.gov The nature and position of substituents on the aniline ring significantly influence the reaction's favorability and subsequent transformation pathways. nih.gov For 2-bromo-5-fluoroaniline hydrochloride, the protonated amino group would make the initial hydrogen abstraction more difficult compared to the neutral molecule. Computational studies can model these pathways, calculate activation barriers, and predict the most likely products, offering valuable insights for synthetic applications. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netdntb.gov.ua A smaller gap generally implies higher reactivity.
For substituted anilines, DFT calculations are used to determine the energies of these orbitals and visualize their distribution over the molecule. researchgate.netbhu.ac.in In a compound like 2-bromo-6-chloro-4-fluoroaniline, the HOMO is typically localized over the entire molecule, while the LUMO is distributed across the aromatic ring. researchgate.net The HOMO-LUMO gap can indicate potential charge transfer within the molecule, which is often linked to its bioactive properties. researchgate.net From these orbital energies, various reactivity indices such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity. dntb.gov.uachemrxiv.org The Molecular Electrostatic Potential (MEP) map is another useful tool, which visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netbhu.ac.in
Molecular Dynamics Simulations in Related Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is ideal for investigating the structure, dynamics, and thermodynamics of complex systems, including molecules in solution or interacting with biological macromolecules. mdpi.comrug.nl
While specific MD simulations for this compound are not widely published, the methodology is well-established for related systems. For instance, MD simulations have been developed to accurately model halogen bonding—an important non-covalent interaction involving the bromine atom—in protein-ligand complexes. nih.gov These simulations often add a charged point to represent the anisotropic charge distribution on the halogen atom, which improves the accuracy of the interaction modeling. nih.gov Such simulations can reveal the stability of interactions, preferred binding geometries, and the influence of other substituents on binding affinity. nih.gov This approach could be applied to study how this compound interacts with biological targets like enzymes or receptors. rug.nlnih.gov
Computational Approaches for Exploring Structure-Reactivity Relationships
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can develop quantitative structure-reactivity relationships (QSRRs).
For substituted anilines, studies have explored the relationship between the nature of the substituent and the rate of reaction, such as in oxidation processes. nih.gov These investigations show that electron-donating groups tend to enhance the reaction rate, while electron-withdrawing groups inhibit it. nih.gov The Hammett equation is often used to correlate reaction rates with substituent constants (σ), providing a quantitative measure of the electronic effect of a substituent. nih.gov Theoretical calculations can be used to compute thermodynamic activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide deeper insight into the reaction mechanism and the factors controlling the reaction rate. nih.gov Such computational approaches allow for the prediction of reactivity for new compounds and the rational design of molecules with desired chemical properties.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2-Bromo-5-fluoroaniline (B94856) hydrochloride. These techniques provide detailed information about the molecular framework and the connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for substituent positions)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. For 2-Bromo-5-fluoroaniline, ¹H NMR spectroscopy provides characteristic signals that confirm the positions of the substituents on the benzene (B151609) ring.
Upon formation of the hydrochloride salt, the electron-withdrawing effect of the ammonium (B1175870) group (-NH3+) would be expected to deshield the aromatic protons, causing a downfield shift in their respective signals compared to the free aniline (B41778). The integration of these signals would remain consistent, confirming the number of protons in each unique environment.
Table 1: Representative ¹H NMR Data for 2-Bromo-5-fluoroaniline (Free Base)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | [Data not available] | [Data not available] | [Data not available] |
| H-4 | [Data not available] | [Data not available] | [Data not available] |
| H-6 | [Data not available] | [Data not available] | [Data not available] |
| -NH₂ | [Data not available] | [Data not available] | [Data not available] |
Note: Specific chemical shift values and coupling constants can vary depending on the solvent and instrument used. The data presented here is illustrative.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of 2-Bromo-5-fluoroaniline hydrochloride and to study its fragmentation pattern, which can further confirm its structure. The molecular weight of the free base, 2-Bromo-5-fluoroaniline, is approximately 190.01 g/mol . nih.govd-nb.info The mass spectrum of the hydrochloride salt would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, which has a calculated exact mass of 188.95894 Da. nih.gov
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For 2-Bromo-5-fluoroaniline, characteristic fragments would arise from the loss of the bromine atom, the fluorine atom, or the amino group. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 peak pattern for fragments containing bromine, which is a key signature for its presence in the molecule.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and calculating the yield of this compound. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from its impurities.
While a specific, validated HPLC method for this compound is not publicly detailed, the development of such a method would typically involve optimizing parameters such as the column (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), flow rate, and detection wavelength (typically in the UV region where the aniline derivative absorbs). pensoft.netresearchgate.netjapsonline.com The retention time of the main peak corresponding to this compound would be established, and the area under this peak would be used to quantify its concentration and assess its purity relative to other components in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to identify and quantify volatile and semi-volatile impurities that may be present in the this compound sample. thermofisher.comijprajournal.com The sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for their identification.
Impurity profiling by GC-MS is critical for understanding the reaction byproducts and for quality control. researchgate.net Potential impurities could include isomers, starting materials, or products of side reactions. The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of these trace-level impurities.
Methodological Considerations for Reproducibility in Synthetic Chemistry
Ensuring the reproducibility of the synthesis of this compound is paramount for its reliable use in research and industrial applications. Several factors must be carefully controlled to achieve consistent yields and purity.
The synthesis of substituted anilines and their subsequent conversion to hydrochloride salts involves multiple steps where variations can impact the final product. Key considerations include:
Purity of Starting Materials: The purity of the initial reactants, such as the precursor aniline and hydrochloric acid, directly affects the purity of the final product and the impurity profile.
Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, stoichiometry of reactants, and the rate of addition of reagents is crucial.
Solvent Choice: The choice of solvent for both the reaction and the crystallization of the hydrochloride salt can significantly influence the reaction rate, yield, and the polymorphic form of the final product.
Work-up and Purification: The procedures for isolating and purifying the product, including extraction, washing, and crystallization techniques, must be standardized to ensure consistent removal of impurities.
Crystallization Conditions: The crystallization process for the hydrochloride salt, including the choice of solvent, cooling rate, and agitation, can affect the crystal size, shape, and purity. Careful control of these parameters is necessary for obtaining a consistent and easily filterable product.
By meticulously controlling these factors and employing the advanced analytical methodologies described above, researchers and chemists can ensure the consistent and high-quality production of this compound.
Impact of Starting Material Purity on Reaction Outcome
The purity of this compound as a starting material is a critical determinant of the outcome of a synthetic reaction. Commercial grades of the parent compound, 2-bromo-5-fluoroaniline, are typically available at purities around 97%. sigmaaldrich.com The remaining percentage consists of impurities that can have a significant and often detrimental impact on subsequent chemical transformations.
The most common synthetic routes to 2-bromo-5-fluoroaniline involve the reduction of 2-bromo-5-fluoronitrobenzene, often using methods like catalytic hydrogenation with Raney nickel or reduction with iron powder in acetic acid. chemicalbook.comchemicalbook.com These processes can introduce specific impurities if the reaction is incomplete or if side reactions occur.
Potential Impurities and Their Consequences:
Unreacted Starting Material (2-bromo-5-fluoronitrobenzene): The presence of this nitro-aromatic compound can lead to the formation of undesired byproducts in subsequent steps and can be difficult to remove from the final product.
De-brominated Impurity (4-fluoroaniline): During catalytic hydrogenation, the bromine atom can be cleaved through hydrogenolysis, yielding 4-fluoroaniline (B128567). chemicalbook.com This impurity can compete with the primary reactant in subsequent coupling or substitution reactions, leading to a lower yield of the desired product and introducing a new set of structurally related impurities.
Positional Isomers: Impurities in the initial starting materials for the synthesis can carry through to the final 2-bromo-5-fluoroaniline product, leading to a mixture of isomers that are often challenging to separate.
The presence of these impurities can lower the reaction yield, complicate the purification process, and potentially introduce toxic components into the final API. For instance, in the synthesis of Phortress, an antitumor drug, the purity of the 2-bromo-5-fluoroaniline intermediate is crucial for the success of the multi-step synthesis. chemicalbook.com Even a product that appears "pure enough to be used in the next step" without further purification can contain trace impurities that affect the kinetics and outcome of sensitive downstream reactions. chemicalbook.com
Table 1: Potential Impurities in 2-Bromo-5-fluoroaniline and Their Impact
| Impurity Name | Common Origin | Potential Impact on Reaction Outcome |
| 2-bromo-5-fluoronitrobenzene | Incomplete reduction of the nitro group | Formation of undesired nitro-containing byproducts; complicates purification. chemicalbook.comchemicalbook.com |
| 4-fluoroaniline | Hydrogenolysis (cleavage) of the C-Br bond during hydrogenation | Competes in subsequent reactions, reduces yield of the target molecule, introduces new impurities. chemicalbook.com |
| Residual Catalysts/Reagents | Incomplete removal after reaction workup (e.g., iron, nickel) | Can catalyze unwanted side reactions or poison catalysts in subsequent steps. |
| Positional Isomers | Impurities in the ultimate starting materials | Leads to a mixture of final products, making isolation and purification difficult. |
Challenges in Reaction Scale-Up and Heat/Mass Transfer
Transitioning the synthesis of this compound from a laboratory bench to a large-scale industrial reactor presents significant challenges, primarily related to heat and mass transfer. These physical phenomena behave differently at scale and require careful engineering considerations to maintain reaction control, yield, and safety.
Heat Transfer: Many reactions used to synthesize or utilize 2-bromo-5-fluoroaniline, such as nitration, hydrogenation, or reactions involving strong acids, are highly exothermic. chemicalbook.comgoogle.com In a small laboratory flask, the large surface-area-to-volume ratio allows for efficient dissipation of heat into the surrounding environment. However, as the reactor volume increases, the surface area available for heat exchange decreases relative to the volume of the reacting mass. This can lead to:
Runaway Reactions: Inadequate heat removal can cause the reaction temperature to rise uncontrollably, leading to vigorous decomposition, a rapid increase in pressure, and a potential reactor failure.
Increased Byproduct Formation: Higher localized temperatures, or "hot spots," within the reactor can promote unwanted side reactions, reducing the purity and yield of the desired product. Patent literature for related compounds often specifies strict temperature controls (e.g., keeping additions below 20°C) to manage exotherms. google.com
Mass Transfer: Efficient mixing is crucial for ensuring that reactants are brought together to react in the intended manner. In large reactors, achieving uniform mixing (homogeneity) is more difficult. Mass transfer limitations are particularly relevant in:
Heterogeneous Reactions: The catalytic hydrogenation of 2-bromo-5-fluoronitrobenzene involves a solid catalyst (Raney nickel), a liquid substrate, and a gaseous reactant (hydrogen). chemicalbook.com Efficient agitation is required to ensure the hydrogen gas dissolves into the liquid phase and both reactants have adequate contact with the catalyst surface. Poor mass transfer can starve the reaction, leading to slow conversion rates and incomplete reactions.
Liquid-Liquid or Solid-Liquid Systems: During workup procedures, such as partitioning the product between an organic solvent and an aqueous wash, inefficient mixing can lead to incomplete extraction and purification. chemicalbook.com
Table 2: Scale-Up Challenges and Mitigation Strategies
| Challenge | Description | Mitigation Strategy |
| Heat Management | The surface-area-to-volume ratio decreases on scale-up, making heat removal from exothermic reactions difficult. google.com | Use of jacketed reactors with thermal fluids, internal cooling coils, semi-batch processing (controlled addition of reactants), and robust process control systems. |
| Mass Transfer (Mixing) | Achieving homogeneity in large vessels is difficult, especially in multi-phase reactions (gas-liquid-solid). chemicalbook.com | Selection of appropriate reactor geometry and agitator design (e.g., impellers for gas dispersion), optimizing stirring speed, and using baffles to prevent vortexing. |
| Process Monitoring | In-situ monitoring becomes more complex in large, enclosed metal reactors. | Implementation of Process Analytical Technology (PAT), such as in-line probes (e.g., temperature, pressure, pH) and spectroscopic methods to monitor reaction progress in real-time. |
Strategies for Validating Analytical Data
To ensure that the data used to assess the purity, identity, and quality of this compound is reliable, the analytical methods themselves must be rigorously validated. Data validation is a formal process that provides documented evidence that a method is suitable for its intended purpose. Standard analytical techniques for this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.comthermofisher.combldpharm.com
Validation strategies involve testing several key performance characteristics of the method:
Specificity/Selectivity: This confirms that the analytical method can accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or isomers. This is often demonstrated by analyzing spiked samples or by assessing peak purity using a photodiode array (PDA) detector in HPLC.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range is established. This is crucial for accurately quantifying the amount of this compound and its impurities.
Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is typically determined by analyzing a sample with a known concentration (a reference standard) and comparing the measured value to the certified value.
Precision: This assesses the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is a measure of the method's reproducibility.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for controlling trace-level impurities.
In-process controls, such as monitoring a reaction's progress by Thin-Layer Chromatography (TLC) to ensure the starting material is consumed, represent a practical application of analytical data to guide the manufacturing process. google.com
Table 3: Key Validation Parameters for an HPLC Purity Method
| Validation Parameter | Purpose | Typical Acceptance Criterion |
| Specificity | To ensure the signal is from the target compound only. | The peak for 2-Bromo-5-fluoroaniline is resolved from all other impurity peaks (Resolution > 1.5). |
| Linearity | To confirm a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 for a calibration curve over the expected concentration range. |
| Accuracy | To ensure the measured value is close to the true value. | Recovery of 98.0% to 102.0% for a spiked sample. |
| Precision (Repeatability) | To demonstrate low variability in results. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Limit of Quantitation (LOQ) | To define the lower limit for reliable measurement. | A signal-to-noise ratio of at least 10:1; demonstrated precision and accuracy at this concentration. |
Applications of 2 Bromo 5 Fluoroaniline As a Key Synthetic Intermediate
Role in Pharmaceutical Development and Drug Discovery
2-Bromo-5-fluoroaniline (B94856) is a crucial component in the development of new therapeutic agents, particularly in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.comnih.govepa.gov Its incorporation into medicinal chemistry programs has led to the discovery and optimization of compounds with a range of biological activities.
Synthesis of Active Pharmaceutical Ingredients (APIs) for Various Therapeutic Areas
While its application spans multiple therapeutic fields, the use of 2-bromo-5-fluoroaniline is prominently documented in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in diseases such as cancer. The development of kinase inhibitors is a major focus of modern drug discovery. Although specific named APIs outside of the oncology space are not widely reported in publicly available literature, the (2-bromo-5-fluorophenyl) moiety is a recognized scaffold in the design of these targeted therapies.
Precursor for Antineoplastic Agents (e.g., Phortress-related compounds)
A significant application of 2-bromo-5-fluoroaniline is as a key intermediate in the synthesis of the investigational antitumor agent Phortress (NSC 710305). medchemexpress.com Phortress is a prodrug of the potent antitumor compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). caymanchem.com The synthesis of the core benzothiazole (B30560) structure of Phortress and related compounds relies on the chemical properties of 2-bromo-5-fluoroaniline. Phortress has demonstrated notable activity against a range of cancer cell lines, including those of the breast, ovary, and kidney. caymanchem.com
The mechanism of action of Phortress involves its conversion to the active form, 5F 203, within sensitive tumor cells. This active metabolite then binds to the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 1A1 (CYP1A1). The subsequent metabolism of 5F 203 by CYP1A1 generates reactive species that form DNA adducts, ultimately causing cell cycle arrest and apoptosis in cancer cells. medchemexpress.comcaymanchem.com
Table 1: Research Findings on Phortress
| Finding | Description |
|---|---|
| Mechanism of Action | Prodrug converted to 5F 203, which binds to the aryl hydrocarbon receptor (AhR) and induces CYP1A1. |
| Cellular Effect | Leads to the formation of DNA adducts, cell cycle arrest, and apoptosis in sensitive cancer cells. |
| Therapeutic Potential | Investigational antitumor agent with activity against breast, ovarian, and renal cancer cell lines. |
Contributions to Antiviral Compound Synthesis
The incorporation of fluorine and bromine atoms into organic molecules is a known strategy in the development of antiviral agents. While specific antiviral drugs directly synthesized from 2-bromo-5-fluoroaniline are not extensively detailed in readily accessible scientific literature, the underlying principle of using halogenated building blocks to enhance antiviral potency is well-established. mdpi.comlookchem.com The synthesis of various heterocyclic compounds, which form the core of many antiviral drugs, can utilize intermediates like 2-bromo-5-fluoroaniline. biosynth.com
Building Block for Diverse Bioactive Molecules
The reactivity of 2-bromo-5-fluoroaniline makes it a versatile starting material for a range of bioactive molecules beyond the specific classes mentioned above. It can be used to synthesize substituted benzothiazoles and other heterocyclic systems that are of interest in medicinal chemistry. caymanchem.com For instance, it is a precursor in the synthesis of orthobromothiobenzanilide of 5-fluoronitrobenzothiazole. caymanchem.com The presence of both a bromo and a fluoro substituent allows for selective and sequential chemical modifications, enabling the construction of complex and functionally diverse molecules.
Integration into Agrochemical Synthesis
The utility of 2-bromo-5-fluoroaniline extends to the agrochemical sector, where it serves as an intermediate in the production of crop protection agents. bldpharm.comnih.govepa.gov The unique substitution pattern of this compound can contribute to the efficacy and target specificity of the final agrochemical product.
Development of Herbicides and Fungicides
2-Bromo-5-fluoroaniline is utilized in the formulation of herbicides and fungicides. nih.gov However, specific commercially available herbicides and fungicides that are directly synthesized from 2-bromo-5-fluoroaniline are not widely disclosed in public domain literature. The general application is noted, indicating its role as a building block in the development of new agrochemical entities. The structural features of 2-bromo-5-fluoroaniline can be exploited to design molecules with specific modes of action against weeds and fungal pathogens.
Synthesis of Organophosphorus Pesticides
2-Bromo-5-fluoroaniline is recognized as a significant intermediate in the broader agrochemical industry. chemimpex.com It is utilized in the formulation of various agricultural chemicals, including pesticides and herbicides, to support crop protection and improve yield. chemimpex.com The compound's molecular structure, with its specific halogen substituents, is considered advantageous for creating targeted agrochemicals, potentially leading to greater efficacy. chemimpex.com However, while its role as a precursor in the synthesis of general pesticides is noted, specific research detailing its direct application as an intermediate in the synthesis of the organophosphorus class of pesticides is not extensively documented in publicly available literature.
Contributions to Material Science and Specialty Chemicals
The compound is a notable contributor to the field of material science, where it serves as a building block for advanced materials. chemimpex.com Its applications extend to the production of specialty chemicals where its distinct reactivity is leveraged. chemimpex.com
In material science, 2-Bromo-5-fluoroaniline is identified as a precursor for producing specialty polymers. chemimpex.com The incorporation of this fluorinated and brominated aniline (B41778) into polymer chains is pursued for developing materials with enhanced properties, such as improved thermal stability and colorfastness. chemimpex.com While the compound is generally cited for its role in creating advanced polymers, specific, named examples of polymers synthesized directly from 2-Bromo-5-fluoroaniline are not detailed in the surveyed research literature. The development of high-performance polymers, such as certain polyamides and polyimides, often involves di-functional monomers like anilines to build the polymer backbone. rsc.orgresearchgate.net
2-Bromo-5-fluoroaniline serves as a valuable intermediate in the synthesis of advanced dyes and pigments. chemimpex.com The aniline functional group is a classic precursor for creating chromophores, the parts of a molecule responsible for color. A specific application is in the synthesis of benzothiazole-based structures, which are important scaffolds in dye chemistry. For instance, 2-Bromo-5-fluoroaniline can be used as a starting material to synthesize orthobromothiobenzanilide of 5-fluoronitrobenzothiazole. sigmaaldrich.com This reaction demonstrates its role in building complex heterocyclic systems that are foundational to certain classes of dyes. The presence of halogen atoms can also be used to modulate the final properties of the dye, such as its lightfastness and color intensity.
Utilization as a Reagent in Advanced Analytical Chemistry
Beyond its use in large-scale synthesis, 2-Bromo-5-fluoroaniline is a valuable reagent in the field of advanced analytical chemistry. sigmaaldrich.com Its primary utility in this area is as a precursor for the synthesis of isotopically labeled standards, which are crucial for quantitative analysis and metabolic studies.
A key application involves the synthesis of compounds incorporating a Carbon-14 (¹⁴C) isotope. sigmaaldrich.com For example, 2-Bromo-5-fluoroaniline can be used to prepare molecules such as 2-bromo-5-fluorobenzo[¹⁴C]nitrile and [3-¹⁴C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. sigmaaldrich.com These radiolabeled molecules serve as tracers in various biological, environmental, and pharmacological studies, allowing researchers to track the distribution, metabolism, and excretion of the parent compound with high sensitivity. Furthermore, such labeled derivatives are essential as internal standards in quantitative mass spectrometry-based assays, enabling precise measurement of the target analyte in complex matrices.
Example Synthesis of 2-Bromo-5-fluoroaniline
The following table outlines a common laboratory method for the synthesis of 2-Bromo-5-fluoroaniline, highlighting its role as a product of a reduction reaction.
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Source |
| 1-Bromo-4-fluoro-2-nitrobenzene (B1271562) | Iron powder, Acetic Acid (HOAc) | Ethanol (EtOH) solvent, Reflux for 2 hours | 2-Bromo-5-fluoroaniline | Quantitative | chemicalbook.com |
Future Research Trajectories and Innovations
Development of Novel and More Efficient Synthetic Pathways
While established methods for the synthesis of 2-bromo-5-fluoroaniline (B94856) exist, often starting from 4-fluoroaniline (B128567) or 2-bromo-5-fluoronitrobenzene, the pursuit of greater efficiency, selectivity, and sustainability continues. google.comchemicalbook.comgoogle.com Future research will likely focus on overcoming the limitations of current multi-step syntheses, which can suffer from issues like low conversion rates and the generation of impurities. google.com
Key areas for innovation include:
Direct C-H Amination: A significant challenge in aniline (B41778) synthesis is the selective introduction of an amino group onto an aromatic ring. researchgate.net Future pathways could explore the direct C-C amination of corresponding alkylarenes or direct primary amination of arene C-H bonds, which could dramatically shorten synthetic sequences and improve atom economy. researchgate.net
Domino Rearrangements: The development of catalytic domino rearrangements offers a powerful strategy for the efficient synthesis of multi-substituted anilines from readily available starting materials. eurekalert.orgsciencedaily.com Research into applying such one-pot transformations, potentially using copper catalysts, could lead to a highly efficient route to 2-bromo-5-fluoroaniline and its analogs. eurekalert.orgsciencedaily.com
Flow Chemistry: The transition from batch to continuous flow processing can offer significant advantages in terms of safety, reproducibility, and scalability. Future research could focus on adapting and optimizing the synthesis of 2-bromo-5-fluoroaniline hydrochloride for continuous flow reactors, potentially improving yield and purity while reducing waste. innospk.com
A patent discloses a method starting from 4-fluoroaniline, which involves acylation, nitration, replacement of the acetamido group with bromine, and subsequent reduction of the nitro group to yield the final product. google.com Another described method involves the hydrogenation of 2-bromo-5-fluoronitrobenzene using a Raney nickel catalyst. google.com These existing routes provide a baseline for improvement through novel catalytic systems and process optimization.
Exploration of Undiscovered Derivatization Chemistries
The bromine and fluorine atoms, along with the amino group, make 2-bromo-5-fluoroaniline a versatile building block for creating a diverse library of chemical entities. chemimpex.com While it is already used to synthesize compounds like antitumor benzothiazoles, its full reactive potential is yet to be tapped. smolecule.com
Future research will likely delve into:
Novel Cross-Coupling Reactions: The bromine atom is a prime handle for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Exploring novel coupling partners and catalytic systems could yield derivatives with unique electronic and steric properties for applications in materials science and medicinal chemistry.
Advanced C-F Bond Functionalization: While typically more challenging, the selective activation and functionalization of the C-F bond could open up entirely new avenues for derivatization, leading to compounds that are otherwise difficult to access.
Deaminative Functionalization: Recent advances in deaminative chemistry, which transforms an amino group into various other functionalities, could be applied to 2-bromo-5-fluoroaniline. For example, a deaminative cyanation has been developed for a wide range of anilines, converting the amino group into a nitrile. acs.org Applying such methods would vastly expand the range of accessible derivatives.
Multi-Component Reactions: Designing one-pot, multi-component reactions that engage the amine and the halogen substituents simultaneously or sequentially would provide a highly efficient route to complex molecular architectures.
The exploration of these chemistries will enable the synthesis of novel derivatives for screening in drug discovery programs and for the development of new functional materials.
Integration of Machine Learning and AI in Compound Design and Synthesis
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. For a compound like 2-bromo-5-fluoroaniline, AI can be a powerful tool to accelerate future research.
Key integration points include:
Predictive Synthesis Planning: AI models, trained on vast reaction databases, can predict the outcomes of chemical reactions and even suggest optimal synthetic pathways. mit.edumorressier.com These tools can help chemists design more efficient and reliable routes to 2-bromo-5-fluoroaniline and its derivatives, minimizing trial-and-error experimentation. rsc.org Some neural network models can predict suitable catalysts, solvents, and temperatures for a given organic transformation with high accuracy. acs.org
De Novo Drug Design: AI algorithms can design novel molecules with desired properties from the ground up. researchgate.net By using 2-bromo-5-fluoroaniline as a core fragment, AI could generate libraries of virtual compounds tailored to bind to specific biological targets, such as protein kinases or receptors, accelerating the initial stages of drug discovery. drugtargetreview.comyoutube.com AI can effectively screen vast numbers of compounds to identify promising drug candidates. drugtargetreview.comnih.gov
Property Prediction: Machine learning can predict the physicochemical and biological properties (e.g., solubility, toxicity, bioactivity) of novel derivatives before they are synthesized. nih.gov This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. nih.gov
The application of AI represents a paradigm shift from traditional, intuition-driven research to a more data-driven approach, enabling faster and more efficient exploration of the chemical space surrounding 2-bromo-5-fluoroaniline.
Advancements in Sustainable Chemical Processing
The chemical industry is under increasing pressure to adopt "green" and sustainable practices to minimize its environmental footprint. chemeurope.com Future research on this compound will undoubtedly be influenced by these principles.
Areas for advancement include:
Green Solvents and Reagents: Research will focus on replacing hazardous solvents and reagents with more environmentally benign alternatives. This includes using water or bio-based solvents and developing catalytic systems that avoid the use of stoichiometric, toxic reagents. ijtsrd.com For instance, efficient oxidative halogenation of anilides has been achieved using simple sodium halides with Oxone as a powerful, yet greener, oxidant. researchgate.netsci-hub.se
Bio-based Feedstocks: A long-term goal is to move away from petrochemical feedstocks. Research into converting renewable biomass, such as lignin, into aromatic platform chemicals could eventually provide a sustainable starting point for the synthesis of anilines. uantwerpen.beacs.org This approach avoids hazardous nitration steps common in traditional synthesis. uantwerpen.be
Electrochemical Synthesis: Electrosynthesis, which uses renewable electricity to drive chemical reactions, offers a promising green alternative to traditional methods. chemeurope.com Developing an electrochemical process for the halogenation or amination steps in the synthesis of 2-bromo-5-fluoroaniline could significantly reduce waste and energy consumption. researchgate.netchemeurope.com
Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of atoms from the reactants into the final product, a key principle of green chemistry. This aligns with the development of domino reactions and direct C-H functionalization strategies. rsc.org
These advancements will not only make the production of 2-bromo-5-fluoroaniline more environmentally friendly but also potentially more economical.
Expansion of Applications into Emerging Scientific Disciplines
While 2-bromo-5-fluoroaniline is already a valuable intermediate in pharmaceuticals and agrochemicals, its unique structure positions it for use in a variety of emerging high-tech fields. chemimpex.com
Future application research could target:
Materials Science: Halogenated anilines are precursors to a range of functional materials. sci-hub.se Derivatives of 2-bromo-5-fluoroaniline could be investigated for use in the synthesis of novel organic light-emitting diodes (OLEDs), semiconductors, or advanced polymers with specific thermal or electronic properties. eurekalert.orgsci-hub.se The electronic properties of oligoanilines can be tuned for semiconducting applications. sci-hub.se
Advanced Agrochemicals: As the need for more selective and efficient pesticides and herbicides grows, the unique substitution pattern of 2-bromo-5-fluoroaniline can be exploited to design new active ingredients with novel modes of action and improved environmental profiles. chemimpex.com
Medicinal Chemistry: Beyond its current use, the scaffold could be explored for developing drugs against new classes of targets. For example, its derivatives could be tested for activity in areas such as neurodegenerative diseases or as antiviral agents, expanding its therapeutic potential significantly. chemimpex.com
The versatility of 2-bromo-5-fluoroaniline ensures that as new scientific challenges emerge, it will remain a relevant and valuable starting point for innovation.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2-bromo-5-fluoroaniline hydrochloride, and how do they influence experimental design?
- Answer : Key properties include its molecular weight (245.47 g/mol for the hydrochloride salt), melting point (249–254°C for analogous bromo-fluoroaniline derivatives), and solubility in polar solvents like DMSO or methanol. The hydrochloride salt’s hygroscopic nature necessitates anhydrous storage (0–6°C) to prevent decomposition . These properties dictate solvent selection for reactions and storage conditions to maintain stability.
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : The compound is typically synthesized via bromination of 5-fluoroaniline using reagents like N-bromosuccinimide (NBS) under controlled acidic conditions, followed by HCl treatment to form the hydrochloride salt. Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) .
Q. How can researchers ensure purity and characterize this compound?
- Answer : Purity is assessed via HPLC (>95% purity criteria, C18 column, acetonitrile/water mobile phase) . Structural confirmation employs H/C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and mass spectrometry (ESI-MS: [M+H]+ ≈ 245.9 m/z) .
Advanced Research Questions
Q. How does the electronic effect of bromo and fluoro substituents influence regioselectivity in cross-coupling reactions?
- Answer : The electron-withdrawing fluoro group directs electrophilic substitution to the para position, while bromo acts as a leaving group in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives, critical in pharmaceutical intermediates. Reaction optimization requires anhydrous conditions and ligands like Pd(PPh) .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Answer : Challenges include controlling exothermic bromination steps and minimizing hydroquinone byproducts. Scalable methods use flow reactors for precise temperature control and in-line quenching. Post-synthesis, fractional distillation or preparative HPLC resolves impurities .
Q. How do structural analogs (e.g., 3-bromo-5-chloro-2-fluoroaniline) compare in reactivity, and what mechanistic insights do they provide?
- Answer : Chloro substituents increase steric hindrance, reducing coupling efficiency compared to bromo analogs. Mechanistic studies (DFT calculations) show bromo’s superior leaving-group ability in nucleophilic aromatic substitution. Comparative kinetic studies using F NMR track reaction progress .
Q. What strategies improve the stability of this compound under acidic or oxidative conditions?
- Answer : Stabilization involves buffering reaction media (pH 4–6) to prevent HCl loss and adding radical scavengers (e.g., BHT) during storage. Degradation pathways (e.g., hydrolysis to 5-fluoroaniline) are monitored via TLC or GC-MS .
Data Contradictions and Resolution
- Molecular Formula Discrepancy : lists an incorrect formula (CHFO) for 2-bromo-5-fluoroaniline. Cross-referencing CAS 1003-99-2 confirms the correct formula as CHBrFN .
- Purity Metrics : While cites 97% purity (HPLC), reports >95% (HLC). Researchers should validate purity thresholds using orthogonal methods (e.g., NMR integration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
